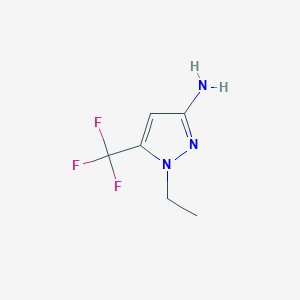

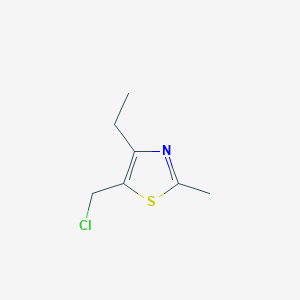

1-乙基-5-(三氟甲基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including their role as receptor antagonists and their applications in pain management . The trifluoromethyl group in particular is a common substituent in medicinal chemistry due to its ability to modulate the biological activity and metabolic stability of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various diketones or keto-esters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Another method reported the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one through a one-pot reaction involving aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . Similarly, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was elucidated using single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acetylation, and cross-coupling reactions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield N-acetylated derivatives, which were studied using spectroscopic methods . Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds . The crystallographic and spectroscopic analyses provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's properties . Additionally, the biological evaluation of these compounds, including their antioxidant activities, has been assessed through various in vitro methods .

科学研究应用

杂环化合物合成

类似于1-乙基-5-(三氟甲基)-1H-吡唑-3-胺衍生物的反应性使它们在合成各种杂环化合物方面具有价值。例如,已经探索了类似于4-(二氰甲亚)-3-甲基-1-苯基-2-吡唑啉-5-酮的化合物的化学性质,这些化合物具有相关的吡唑啉结构,用于合成吡唑啉-咪唑烷、噻唑、螺环吡啶、螺环吡咯、螺环吡喃和其他杂环化合物。这表明了该化合物作为构建不同杂环骨架的构建块的实用性,提供了用于从包括胺和酚在内的前体生成各种氰甲亚染料的温和反应条件(Gomaa & Ali, 2020)。

抗炎和抗菌应用

研究强调了三氟甲基吡唑的重要性,与1-乙基-5-(三氟甲基)-1H-吡唑-3-胺密切相关,作为有效的抗炎和抗菌剂。这些化合物,特别是当三氟甲基基团位于吡唑核的3-或5-位置时,显示出活性谱的显着变化,强调了在药物化学中结构变化的重要性。对三氟甲基吡唑的这种洞察力指向了1-乙基-5-(三氟甲基)-1H-吡唑-3-胺衍生物在开发具有最小副作用的新型抗炎和抗菌剂方面的更广泛潜在应用(Kaur, Kumar, & Gupta, 2015)。

环境和材料科学

在环境和材料科学中,类似于1-乙基-5-(三氟甲基)-1H-吡唑-3-胺中存在的功能基团的胺功能化吸附剂已经显示出在从水源中去除全氟烷基和多氟烷基物质(PFAS)方面的潜力。这些吸附剂的有效性强调了该化合物在环境修复技术中的潜力,特别是在低浓度PFAS处理市政水和废水方面。这反映了利用含氮杂环化合物进行环境保护和净化应用的兴趣日益增长(Ateia et al., 2019)。

抗癌研究

在抗癌研究中,与1-乙基-5-(三氟甲基)-1H-吡唑-3-胺具有相同核心结构的吡唑啉衍生物已经得到广泛研究。这些化合物表现出显著的生物效应,包括抗癌活性。研究涵盖了各种合成策略,以产生显示高生物效应的吡唑啉衍生物,突显了1-乙基-5-(三氟甲基)-1H-吡唑-3-胺及其衍生物在开发新的抗癌药物方面的潜力。这为进一步探索用于癌症治疗的制药化学开辟了途径(Ray et al., 2022)。

属性

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWHXPNZMALGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)